molecular formula C12H15NO2 B4906999 N-(tetrahydrofuran-2-ylmethyl)benzamide

N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B4906999
M. Wt: 205.25 g/mol
InChI Key: PUWUDJOAVMKLBK-UHFFFAOYSA-N
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Description

N-(Tetrahydrofuran-2-ylmethyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal and organic chemistry research. Compounds featuring the benzamide core, especially those with heterocyclic substituents like the tetrahydrofuran-2-ylmethyl group, are frequently investigated for their diverse biological activities. These activities include serving as scaffolds for the development of novel antibacterial agents . The broader benzamide family has been extensively documented to exhibit a range of pharmacological properties, such as antimicrobial, antifungal, and anticonvulsant activities, making them valuable templates in drug discovery programs . The structural motif of an N-alkyl chain incorporating a tetrahydrofuran ring is recognized in various pharmacologically active compounds and synthetic intermediates, highlighting its utility in molecular design . From a synthetic chemistry perspective, the amide functional group is a cornerstone in nature and technology, forming the backbone of peptides and proteins and playing a critical role in coordination chemistry due to its ability to bind various metal ions . Furthermore, solvents like Tetrahydrofuran (THF) are well-established in modern synthesis, particularly in peptide coupling reactions , where they are valued as excellent and friendlier alternatives to traditional solvents like DMF, often resulting in products with higher purity and reduced racemization . This compound is presented exclusively for research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWUDJOAVMKLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tetrahydrofuran-2-ylmethyl)benzamide can be synthesized through the reaction between 2-furancarboxaldehyde and 4-aminobenzamide. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as alkaline hydrogen peroxide, leading to the formation of unique tetrahydrobenzofuran derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety allows for various substitution reactions, where different functional groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Alkaline hydrogen peroxide is commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed

    Oxidation: Tetrahydrobenzofuran derivatives.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Benzamide derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.

    Medical Imaging and Therapeutics: Benzamide derivatives, including this compound, have shown potential in medical imaging, particularly for melanoma and its metastases.

    Material Science: The compound’s ability to form metal complexes makes it useful in the design of single-molecule and single-chain magnets.

    Corrosion Inhibition: Benzamide derivatives have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments.

    Cancer Research: Research has been conducted on benzamide derivatives for their potential in cancer treatment, specifically their cytotoxic and antioxidant activities against certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, benzamide derivatives are known to interact with various enzymes and receptors, influencing cellular processes. For instance, in cancer research, these compounds may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Nitrogen

THF-Derived Substituents
  • 3,4,5-Triethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 301322-69-0): Molecular Formula: C₁₈H₂₅NO₅. Key Features: Ethoxy groups on the benzene ring enhance lipophilicity, while the THF group improves solubility. Used in drug discovery for cell permeability optimization .
  • 2-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Molecular Formula: C₁₂H₁₄BrNO₂. Key Features: Bromine substitution on the benzene ring increases molecular weight (284.15 g/mol) and may influence halogen bonding in biological targets .
Heterocyclic Substituents
  • N-(Thiazol-2-yl)benzamide Analogs :
    • Example : Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide).
    • Key Features : The thiazole ring confers antiparasitic activity by targeting pyruvate:ferredoxin oxidoreductase (PFOR) in parasites .
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Application: Demonstrated corrosion inhibition properties in acidic environments, attributed to adsorption via the thiazole and benzamide groups .
Alkyl/Aryl Substituents
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    • Key Features : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, useful in synthetic chemistry .
  • N-(Anilinocarbonothioyl)benzamide Derivatives: Activity: Antioxidant efficacy (up to 87.7% inhibition) linked to phenolic hydroxyl or methoxy groups .
Solubility and Spectral Data
  • THF-Methyl Benzamides :
    • FT-IR Peaks : C=O (1680–1700 cm⁻¹), C-O (THF ring, 1050–1100 cm⁻¹) .
    • 1H NMR : δ 3.5–4.0 ppm (THF protons), δ 7.5–8.0 ppm (aromatic protons) .
  • N-(Thiazol-2-yl)benzamides :
    • GC-MS : Molecular ion peaks at m/z 354 (nitazoxanide) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tetrahydrofuran-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach starting with benzoyl chloride and tetrahydrofuran-2-ylmethylamine. Key steps include:

  • Coupling reactions : Use carbodiimides (e.g., EDC·HCl) as coupling agents in anhydrous dichloromethane or THF under nitrogen atmosphere .
  • Solvent optimization : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates, but dichloromethane may improve yields in amidation reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
    • Data Contradictions : Some protocols report lower yields (~50%) when using THF due to side reactions, while dichloromethane-based methods achieve ~75% yields .

Q. How can structural elucidation of this compound be performed?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6 or CDCl3_3) identify characteristic peaks: benzamide carbonyl (~167 ppm in 13C^{13}C), tetrahydrofuran protons (δ 1.6–4.0 ppm in 1H^1H) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves bond lengths and dihedral angles between the benzamide and tetrahydrofuran moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ (e.g., m/z calculated for C13_{13}H17_{17}NO2_2: 219.1234) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Screening Workflow :

  • Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours .
    • Key Parameters : Solubility in DMSO (≥10 mM stock) and stability in PBS (pH 7.4) must be validated before assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Strategy :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR or PARP). Focus on hydrogen bonding between the benzamide carbonyl and catalytic residues .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with IC50_{50} values using Gaussian-based DFT calculations .
    • Case Study : Trifluoromethyl substitution at the benzamide para position increased kinase inhibition by 40% compared to unsubstituted analogs .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

  • Common Issues :

  • Disorder in the tetrahydrofuran ring : Use SHELXL restraints (DFIX, SIMU) to model thermal motion without overfitting .
  • Twinned crystals : Employ TWINLAW in SHELXTL to handle pseudo-merohedral twinning .
    • Validation : R1_1 < 5% and wR2_2 < 12% indicate reliable refinement. PLATON ADDSYM checks for missed symmetry .

Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity and bioactivity?

  • Experimental Design :

  • Synthetic analogs : Introduce CF3_3 at benzamide para position via Ullmann coupling (CuI, DMEDA, DMF, 110°C) .
  • Reactivity studies : Monitor electrophilic aromatic substitution rates using UV-Vis spectroscopy (e.g., nitration with HNO3_3/H2_2SO4_4) .
    • Findings : Fluorinated analogs showed 30% higher metabolic stability in microsomal assays compared to non-fluorinated versions .

Q. How can contradictory data on biological activity across studies be reconciled?

  • Analysis Framework :

  • Assay variability : Compare buffer conditions (e.g., Mg2+^{2+} concentration in kinase assays) and cell passage numbers .
  • Structural analogs : Cross-validate using a reference compound (e.g., staurosporine for kinase inhibition) to normalize results .
    • Case Example : Discrepancies in IC50_{50} values (e.g., 2 µM vs. 10 µM) were traced to differences in ATP concentrations (1 mM vs. 100 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(tetrahydrofuran-2-ylmethyl)benzamide
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N-(tetrahydrofuran-2-ylmethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.